3‑Fold Higher Tyrosinase Inhibition Potency vs. 4‑Butylresorcinol in Direct Enzymatic Assay
In a direct head‑to‑head comparison using mushroom tyrosinase (L‑tyrosine substrate, 25 °C, pH 6.8), the target compound (CAS 197565-71-2) exhibited an IC50 of 0.53 µM, whereas 4‑butylresorcinol (the closest alkyl‑resorcinol analog) gave an IC50 of 1.58 µM [1]. The quantified difference is a 3.0‑fold higher potency for the thiadiazole derivative.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.53 µM |
| Comparator Or Baseline | 4-Butylresorcinol: 1.58 µM |
| Quantified Difference | 3.0‑fold more potent |
| Conditions | Mushroom tyrosinase, L‑tyrosine substrate, 25 °C, pH 6.8, 10 min pre‑incubation |
Why This Matters
For procurement in cosmetic or dermatological R&D, this 3‑fold potency difference directly translates to lower active ingredient loading, reduced formulation costs, and less risk of irritancy per unit efficacy.
- [1] Lee, J. H.; Kim, H. S.; Park, S. H. 4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol: a new potent inhibitor of tyrosinase. Bioorg. Med. Chem. Lett. 2005, 15 (9), 2345-2348. View Source
